Scent Differentiation: 1,4,4-Trimethylcyclohexan-1-ol vs. 3,3,5-Trimethylcyclohexanol Isomer
The olfactory character of 1,4,4-trimethylcyclohexan-1-ol is qualitatively distinct from its structural isomer 3,3,5-trimethylcyclohexanol. While the 3,3,5-isomer exhibits a 'menthol-like, camphorous' odor , the 1,4,4-isomer's structurally hindered tertiary alcohol group directs its scent towards a 'patchouli-like' character, as identified in systematic studies of monocyclic structures [1]. This difference is not subjective; it is linked to the specific and quantifiable structural feature of a hindered tertiary hydroxyl group, which is a key determinant of patchouli aroma [1].
| Evidence Dimension | Olfactory Character |
|---|---|
| Target Compound Data | Patchouli-like character due to hindered tertiary hydroxyl group |
| Comparator Or Baseline | 3,3,5-Trimethylcyclohexanol: Menthol-like, camphorous odor |
| Quantified Difference | Qualitative distinction in scent profile; target compound lacks the menthol-camphor note of the comparator. |
| Conditions | Structure-odor relationship analysis based on the presence and steric hindrance of a tertiary alcohol group [1]. |
Why This Matters
For procurement in fragrance formulation, selecting the 1,4,4-isomer over the 3,3,5-isomer is critical to achieving a patchouli-like note rather than an undesirable menthol-camphor character, directly impacting product scent profile.
- [1] Weyerstahl, P., Splittgerber, H.-D., Walteich, J., & Wollny, T. (1989). Odor of Monocyclic Partial Structures of Patchouli Alcohol and Related Compounds. Journal of Essential Oil Research, 1(1), 1-8. View Source
